1,4-Diiodobenzene-13C6 physical properties
1,4-Diiodobenzene-13C6 physical properties
An In-Depth Technical Guide to the Physical Properties of 1,4-Diiodobenzene-¹³C₆
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,4-Diiodobenzene-¹³C₆. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, grounded in established scientific principles. As a stable isotope-labeled compound, its properties are best understood in direct comparison to its unlabeled analogue, 1,4-diiodobenzene.
Introduction and Core Concepts
1,4-Diiodobenzene-¹³C₆ is a stable isotope-labeled version of 1,4-diiodobenzene, where all six carbon atoms in the benzene ring are the ¹³C isotope. This isotopic enrichment is crucial for its application as an internal standard in quantitative mass spectrometry assays, such as pharmacokinetic studies, and as a tracer in mechanistic studies of chemical reactions.[1] Its primary utility lies in its mass difference from the native compound, allowing for clear differentiation in mass-sensitive analytical techniques.
The fundamental principle guiding this technical guide is that isotopic labeling has a negligible effect on the bulk physical properties of a molecule, such as melting point, boiling point, and solubility. The primary distinctions arise in properties directly influenced by atomic mass, namely molecular weight, and in spectroscopic techniques that probe the nuclear environment, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Molecular Structure and Identification
The core structure consists of a benzene ring substituted with two iodine atoms at the para (1 and 4) positions. In the labeled variant, all six carbons of this aromatic ring are ¹³C.
Caption: Molecular structure of 1,4-Diiodobenzene-¹³C₆.
Table 1: Chemical Identifiers and Molecular Properties
| Property | 1,4-Diiodobenzene-¹³C₆ | 1,4-Diiodobenzene (Unlabeled) |
| CAS Number | 1246817-17-3 | 624-38-4[2][3][4] |
| Molecular Formula | ¹³C₆H₄I₂ | C₆H₄I₂[4][5] |
| Molecular Weight | 335.86 g/mol | 329.90 g/mol [6][7] |
| Synonyms | 1,4-Iodobenzene-¹³C₆; p-Diiodobenzene-¹³C₆[1] | p-Diiodobenzene; p-Benzene diiodide[8][9] |
Physical and Chemical Properties
The macroscopic physical properties of 1,4-Diiodobenzene-¹³C₆ are expected to be nearly identical to its well-characterized unlabeled counterpart. The substitution of ¹²C with ¹³C does not significantly alter intermolecular forces (van der Waals forces, dipole-dipole interactions) that govern these properties.
Table 2: Core Physical Properties
| Property | Value / Description | Source (for Unlabeled Compound) |
| Appearance | White to beige or light orange crystalline powder/solid.[2][4][8][9] | [2][4][8][9] |
| Melting Point | 128 - 133 °C[2][3][9][10] | [2][3][9][11][10] |
| Boiling Point | 285 °C (sublimes)[2][3][11][12] | [2][3][11][12] |
| Solubility | Insoluble in water.[2][4][8][13] Soluble in ether, ethanol, ethyl acetate, dichloromethane, benzene, and DMSO.[2][4][5][13] | [2][4][5][8][13] |
| Sensitivity | Light Sensitive.[2][3][8][12] | [2][3][8][12] |
Spectroscopic and Structural Characterization
The primary value and point of differentiation for 1,4-Diiodobenzene-¹³C₆ lie in its spectroscopic signature.
Caption: Workflow for the analytical characterization of 1,4-Diiodobenzene-¹³C₆.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) for 1,4-Diiodobenzene-¹³C₆ will appear at a mass-to-charge ratio (m/z) corresponding to its heavier molecular weight.
This 6-Dalton mass shift provides the basis for its use as an internal standard. The fragmentation pattern is expected to be similar to the unlabeled compound, with key fragments also shifted by 6 Da if they retain the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be virtually identical to the unlabeled compound. It will show a singlet for the four chemically equivalent aromatic protons. The key difference will be the presence of large one-bond and smaller multi-bond carbon-proton coupling constants (¹JCH, ²JCH, etc.), which are typically not observed in ¹³C-natural abundance spectra.
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¹³C NMR: The ¹³C NMR spectrum is the most significantly altered. Instead of a simple spectrum showing two signals for the iodine-bound and hydrogen-bound carbons, the spectrum will be dominated by large ¹³C-¹³C coupling constants, resulting in a complex multiplet pattern. This complexity confirms the contiguous labeling of the aromatic ring.
Crystal Structure
The crystal structure for unlabeled 1,4-diiodobenzene has been determined and is available in the Cambridge Structural Database (CSD).[6] The substitution of ¹²C with ¹³C isotopes does not alter bond lengths, bond angles, or crystal packing in any significant way. Therefore, the crystallographic parameters of the labeled compound can be assumed to be identical to the unlabeled form.
Applications in Research and Development
The primary utility of 1,4-Diiodobenzene-¹³C₆ is as a building block for synthesizing more complex labeled molecules or as an internal standard.
-
Chemical Synthesis: It is a known intermediate in the synthesis of labeled Dutasteride, a pharmaceutical compound.[1] It can also be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to create ¹³C-labeled polymers or advanced materials for mechanistic or degradation studies.[2][9]
-
Analytical Chemistry: In its pure form, it can serve as a standard for chromatography and mass spectrometry.[9] Its most common application, however, is as a precursor to a labeled final product which is then used as an internal standard to accurately quantify the unlabeled analogue in biological or environmental samples.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the ¹³C₆-labeled version is not widely available, the toxicological and hazard profiles are assumed to be identical to the unlabeled 1,4-diiodobenzene.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][16]
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[17][18][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2][12][17] The compound is light-sensitive.[2][3][8][12] Recommended storage for the labeled compound is often refrigerated (2-8°C).[1]
References
-
NIST. (n.d.). Benzene, 1,4-diiodo-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]
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Loba Chemie. (n.d.). 1,4-DIIODOBENZENE. Retrieved February 9, 2026, from [Link]
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PubChem. (n.d.). p-Diiodobenzene. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1,4-Diiodobenzene-13C6. Retrieved February 9, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dihydroxybenzene. Retrieved February 9, 2026, from [Link]
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